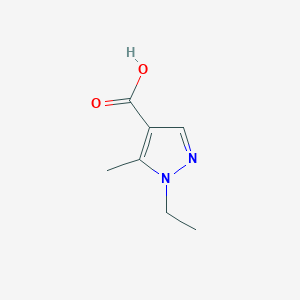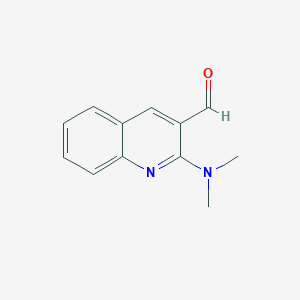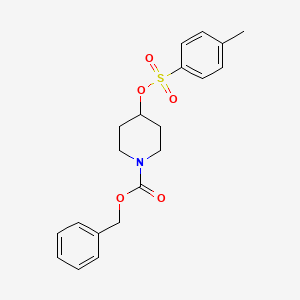
Benzyl 4-(tosyloxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Benzyl 4-(tosyloxy)piperidine-1-carboxylate and related compounds involves multiple steps including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis. A new simple synthesis method for producing 1-benzenemethyl piperidine-4-carboxylic acid, which shares structural similarities, was reported by Chun (2000), highlighting an improved operation method that increased yield by more than 10% compared to previous literature (L. Chun, 2000).
Molecular Structure Analysis
Detailed spectroscopic investigations including FT-IR, FT-Raman, UV-Vis, and NMR techniques have been conducted on this compound derivatives. Janani et al. (2020) provided a comprehensive analysis on 1-Benzyl-4-(N-Boc-amino)piperidine, detailing optimized geometrical parameters, vibrational assignments, and molecular electrostatic potential energy surface (S. Janani et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and synthesis of this compound derivatives have been explored, indicating a wide range of potential for creating pharmacologically relevant structures. Rodríguez-Franco and Fernández-Bachiller (2002) described the first synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in synthesizing potential pharmaceuticals, showcasing the compound's versatility in organic synthesis (M. I. Rodríguez-Franco & M. I. Fernández-Bachiller, 2002).
Physical Properties Analysis
The physical properties, including molecular structure, have been examined through various techniques such as X-ray diffraction. For example, the molecular and crystal structures of related piperidine derivatives have been determined, providing insights into the conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds in molecular packing (L. Kuleshova & V. Khrustalev, 2000).
Chemical Properties Analysis
Studies on the chemical properties of this compound and its derivatives focus on their reactivity and potential applications in synthesizing pharmacologically active compounds. The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, exemplifies the compound's utility in drug synthesis (Min Wang et al., 2015).
Applications De Recherche Scientifique
Synthesis and Elaboration of Piperidine Derivatives
Asymmetric Synthesis
Piperidine derivatives, including those related to Benzyl 4-(tosyloxy)piperidine-1-carboxylate, have been synthesized asymmetrically for a broad range of applications. These derivatives serve as versatile intermediates in the production of various amines (Acharya & Clive, 2010).
Microbial Reduction
The microbial reduction of related compounds like ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate has been studied, showing high diastereo- and enantioselectivities. This process is significant for the production of certain pharmaceutical intermediates (Guo et al., 2006).
Catalysis and Chemical Transformations
- Gold(I)-Catalyzed Intramolecular Hydroamination: Gold(I) catalysts have been used for the intramolecular hydroamination of compounds similar to this compound, leading to the efficient synthesis of piperidine derivatives. These reactions are notable for their high yield and exo-selectivity (Zhang et al., 2006).
Pharmaceutical Applications
Antibacterial Activity
N-substituted derivatives of related piperidine compounds have been synthesized and evaluated for their antibacterial properties. This research is crucial in the development of new antibiotics and antibacterial agents (Khalid et al., 2016).
Synthesis of Piperidines as Potential Pharmaceuticals
The synthesis of 1-benzyl-4-chloromethylpiperidine, a building block related to this compound, has been studied for its potential in creating various pharmaceuticals (Rodríguez-Franco & Fernández-Bachiller, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-16-7-9-19(10-8-16)27(23,24)26-18-11-13-21(14-12-18)20(22)25-15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGVXQVMKCJZTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318275 |
Source


|
| Record name | Benzyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196601-12-4 |
Source


|
| Record name | Benzyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

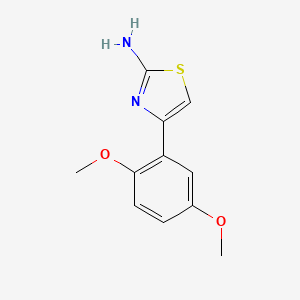
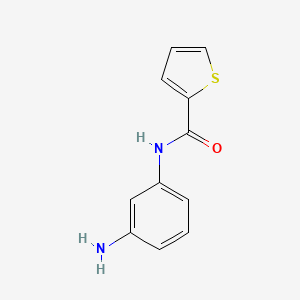

![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)

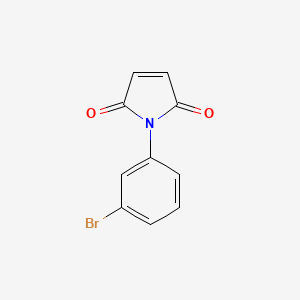

![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)
![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)
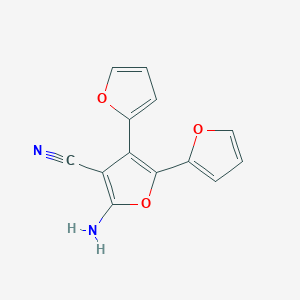
![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)

